4-(Pyren-1-YL)butanenitrile
Description
4-(Pyren-1-YL)butanenitrile is a nitrile-functionalized aromatic compound featuring a pyrene moiety linked via a butanenitrile chain. Pyrene, a polycyclic aromatic hydrocarbon (PAH), confers strong fluorescence and π-conjugation properties, making this compound valuable in materials science. It is primarily utilized in the synthesis of fullerene C60 derivatives for organic photovoltaic applications, where its extended π-system enhances light-harvesting efficiency . Additionally, it has been investigated as a β-extended system for photophysical studies due to its ability to stabilize excited states and facilitate electron transfer .
Properties
IUPAC Name |
4-pyren-1-ylbutanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N/c21-13-2-1-4-14-7-8-17-10-9-15-5-3-6-16-11-12-18(14)20(17)19(15)16/h3,5-12H,1-2,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMHXEYHZSBYCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70820772 | |
| Record name | 4-(Pyren-1-yl)butanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70820772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61098-96-2 | |
| Record name | 4-(Pyren-1-yl)butanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70820772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyren-1-YL)butanenitrile typically involves the reaction of pyrene with butanenitrile under specific conditions. One common method is the cyclisation of ethyl 4-(pyren-2-yl)butanoate, which is prepared from 2-acetyl-THPy . This reaction is often facilitated by the use of strong acids like hydrofluoric acid (HF) to achieve the desired cyclisation .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process would likely involve the same cyclisation and dehydrogenation steps as in laboratory synthesis but optimized for scale.
Chemical Reactions Analysis
Types of Reactions
4-(Pyren-1-YL)butanenitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert the nitrile group to an amine.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for reducing nitriles to amines.
Substitution: Sodium cyanide (NaCN) in the presence of a suitable catalyst can facilitate substitution reactions.
Major Products
Oxidation: Products may include pyrene carboxylic acids or pyrene ketones.
Reduction: The primary product is 4-(Pyren-1-YL)butylamine.
Substitution: Various substituted pyrene derivatives depending on the substituent introduced.
Scientific Research Applications
4-(Pyren-1-YL)butanenitrile has a wide range of applications in scientific research:
Medicine: Investigated for its potential use in drug delivery systems and as a fluorescent marker.
Mechanism of Action
The mechanism of action of 4-(Pyren-1-YL)butanenitrile involves its interaction with various molecular targets through its nitrile and pyrene moieties. The nitrile group can participate in nucleophilic addition reactions, while the pyrene moiety can engage in π-π stacking interactions with aromatic systems . These interactions can influence the compound’s photophysical properties and its behavior in biological systems.
Comparison with Similar Compounds
Aryl-Substituted Butanenitriles
- 4-Phenylbutanenitrile derivatives (e.g., 4-(4-Chlorophenyl)butanenitrile, 4-(4-Bromophenyl)butanenitrile): These compounds share the butanenitrile backbone but differ in aryl substituents. Electron-withdrawing groups (e.g., Cl, Br) reduce electron density, affecting reactivity. For example, 4-(4-Iodophenyl)butanenitrile exhibits a melting point of 80.5–82.2°C, lower than the pyrenyl analogue, likely due to weaker intermolecular π-π stacking .
Heteroaryl-Substituted Butanenitriles
- Tetrazole- and Sulfonyl-Modified Derivatives (e.g., 3ae–3ai in ):
- Compounds like 4-(((1-(p-Tolyl)-1H-tetrazol-5-yl)methyl)sulfonyl)butanenitrile (3ae) incorporate sulfonyl and tetrazole groups, enabling applications in medicinal chemistry. Their yields (37–64%) and melting points (53.3–169.7°C) vary significantly based on substituent bulkiness .
- Contrast with Pyrenyl Derivative : The pyrenyl group’s large size likely reduces solubility compared to smaller aryl/heteroaryl groups, impacting processing in solution-based applications.
Silyl-Functionalized Butanenitriles
- 4-[Dimethoxy(phenyl)silyl]butanenitrile :
- This compound is used in surface functionalization and polymer chemistry. Its global market analysis highlights industrial scalability, with production capacity projections for 2020–2025 .
- Key Difference : The silyl group introduces hydrophobicity and thermal stability, unlike the photoactive pyrenyl moiety .
Physicochemical Properties
Spectral and Analytical Data
- This compound : Fluorescence emission spectra (λmax ~400–500 nm) are distinct due to pyrene’s extended conjugation, unlike simpler aryl analogues .
- 4-(4-(Dimethylamino)phenyl)butanenitrile: Exhibits a bathochromic shift in UV-Vis spectra (λmax ~300 nm) due to the electron-donating dimethylamino group, contrasting with the electron-withdrawing nitrile .
Key Research Findings
- The pyrenyl group in this compound enhances charge transport in fullerene-based materials but introduces synthetic challenges due to steric hindrance .
- Electron-deficient aryl substituents (e.g., Cl, Br) improve thermal stability but reduce fluorescence quantum yields compared to pyrenyl derivatives .
- Silyl-modified butanenitriles exhibit superior industrial applicability in non-photoactive contexts (e.g., coatings) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
